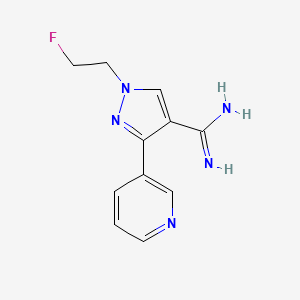

1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5/c12-3-5-17-7-9(11(13)14)10(16-17)8-2-1-4-15-6-8/h1-2,4,6-7H,3,5H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQVYBUUYSOGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2C(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFN

- CAS Number : 2098014-65-2

- Molecular Weight : 220.22 g/mol

Biological Activities

The compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. It is part of a broader class of pyrazole derivatives known for their therapeutic potential.

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have shown promising results against:

- A549 (lung cancer) : Significant growth inhibition with IC values reported in the low micromolar range.

- HCT116 (colon cancer) : Comparable inhibitory effects were observed, suggesting potential as an anticancer agent .

Anti-inflammatory Properties

Pyrazole derivatives have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines. Specifically, compounds in this class have demonstrated:

- Reduction in edema : In animal models, compounds showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

Kinase Inhibition

Many pyrazole derivatives act as kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways. This compound may inhibit:

- PI3K Pathway : Studies have shown that similar compounds can modulate PI3K activity, leading to reduced cell survival in cancer cells .

Cytotoxic Effects

The cytotoxicity of this compound against various cancer cell lines is significant, with studies indicating:

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in tumor cells through mitochondrial pathways .

Research Findings and Case Studies

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide, exhibit promising anticancer properties. These compounds have been studied for their ability to act as selective androgen receptor modulators (SARMs), which can be beneficial in treating androgen-dependent cancers such as prostate cancer. The mechanism involves modulation of the androgen receptor pathways, potentially leading to reduced tumor growth and proliferation in cancer cells .

Antifungal Properties

The compound has also shown antifungal activity against various phytopathogenic fungi. In studies assessing structure-activity relationships (SAR), derivatives of pyrazole were synthesized and tested for their efficacy against fungal strains, demonstrating that modifications in the molecular structure can enhance antifungal potency. This suggests that this compound could be developed into a fungicide with improved efficacy .

Fungicides

The pyrazole framework is known for its fungicidal properties. Compounds similar to this compound have been utilized in agricultural settings to control harmful fungi affecting crops. The effectiveness of these compounds often stems from their ability to inhibit specific enzymes or disrupt cellular processes within fungal cells, leading to reduced fungal growth and increased crop yield .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and pyridine rings can significantly influence both anticancer and antifungal activities. Studies have shown that specific modifications can enhance binding affinity to target proteins or improve solubility and bioavailability .

Case Study: Anticancer Research

A notable study investigated a series of pyrazole derivatives, including this compound, for their effects on cancer cell lines. The results demonstrated significant cytotoxicity against prostate cancer cells, indicating potential for further development as a therapeutic agent .

Case Study: Agricultural Efficacy

In agricultural trials, formulations containing pyrazole-based fungicides were tested against common crop pathogens. Results indicated a marked reduction in disease severity compared to untreated controls, highlighting the practical application of these compounds in enhancing agricultural productivity .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide with three related pyrazole derivatives:

Key Findings:

Substituent Effects: The pyridin-3-yl group in the target compound likely improves water solubility and hydrogen-bonding capacity compared to the thiophen-3-yl analog, which is more lipophilic .

Bioactivity :

- Carboximidamide derivatives are often associated with kinase inhibition (e.g., JAK2, EGFR), though specific data for the target compound are lacking .

- The discontinued status of the thiophene analog suggests possible synthetic challenges or unfavorable pharmacokinetics.

Synthetic Utility :

- The carbohydrazide derivative serves as a versatile intermediate for synthesizing hydrazones, whereas the target compound’s carboximidamide group may limit further derivatization.

Research Findings and Implications

Structural Insights :

- Pyrazole derivatives with fluorinated alkyl chains (e.g., 2-fluoroethyl) exhibit enhanced metabolic stability due to resistance to oxidative degradation .

- The pyridin-3-yl group’s nitrogen atom may engage in π-π stacking or hydrogen bonding, critical for receptor binding .

Challenges and Opportunities: No crystallographic data are available for the target compound, complicating structure-activity relationship (SAR) studies. SHELX-based refinement (as noted in ) could resolve this gap. The discontinued thiophene analog highlights the need for robust synthetic protocols for fluorinated pyrazoles.

Comparative Pharmacokinetics :

- The target compound’s carboximidamide group may confer better oral bioavailability than the carboxylate ester in , which is prone to hydrolysis.

Preparation Methods

Formation of the Pyrazole Core and Pyridin-3-yl Substitution

- The pyrazole core is typically constructed through condensation reactions between hydrazine derivatives and β-dicarbonyl compounds or equivalent precursors.

- The pyridin-3-yl substituent is introduced by using 3-pyridine-containing starting materials or by substitution on the pyrazole ring post-core formation.

- These condensation steps are carried out under mild to moderate conditions, often in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile, with bases like triethylamine or diisopropylethylamine facilitating the reaction.

Introduction of the 2-Fluoroethyl Group

- Alkylation with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) is the common method to introduce the 2-fluoroethyl substituent at the N1 position of the pyrazole ring.

- This alkylation is performed in polar aprotic solvents such as DMF or acetonitrile.

- Bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine are used to deprotonate the pyrazole nitrogen and promote nucleophilic substitution.

- Reaction temperatures range from room temperature to about 62°C, with reaction times varying from 2 hours up to several days depending on the scale and conditions.

Conversion to Carboximidamide Functionality

- The carboximidamide group is typically introduced by reaction of the corresponding pyrazole-4-carbonitrile or ester intermediate with amidine reagents.

- Amidination can be performed using reagents like 1H-pyrazole-1-carboximidamide hydrochloride or other amidine salts.

- The reaction is often conducted in DMF or water with bases such as N,N-diisopropylethylamine.

- Reaction times can be extensive (up to 96 hours) at ambient temperature to ensure complete conversion.

- Purification involves crystallization, filtration, and sometimes ion-exchange chromatography to isolate the pure carboximidamide derivative.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pyrazole core formation and substitution | Condensation of hydrazine and β-dicarbonyl precursors | THF, DMF, or Acetonitrile | Triethylamine or diisopropylethylamine | 20-62°C | 2-20 h | 74.8-88% | Often involves Boc protection/deprotection steps |

| Alkylation with 2-fluoroethyl halide | N-alkylation of pyrazole N1 | DMF or Acetonitrile | Potassium carbonate or N-ethyl-N,N-diisopropylamine | 20-62°C | 2-48 h | 83-87% | Fluoroethyl group introduced via nucleophilic substitution |

| Amidination to carboximidamide | Reaction with amidine salts | DMF or Water | N,N-diisopropylethylamine | 20°C (room temp) | 48-96 h | 52-85% | Purification by recrystallization or ion-exchange chromatography |

Analytical and Characterization Data

- NMR Spectroscopy: Proton NMR typically shows characteristic signals for pyrazole protons, pyridine ring protons, and the fluoroethyl substituent. For example, 1H NMR peaks at δ 9.06 (broad singlet, NH), 8.45 (doublet, pyridine H), and 1.54 (singlet, tert-butyl groups in intermediates).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 233.24 g/mol for the target compound.

- Purity: Achieved through recrystallization from solvents like ethyl acetate, hexane, or isopropanol/water mixtures.

- Yields: High yields (above 80%) are typical for alkylation and pyrazole core formation steps; amidination yields vary more widely (52-85%) depending on conditions.

Summary and Research Findings

The preparation of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide is a multi-step process involving:

- Efficient condensation to form the pyrazole core with pyridin-3-yl substitution.

- Selective N1-alkylation with 2-fluoroethyl halides under mild to moderate conditions.

- Conversion of nitrile or ester intermediates to the carboximidamide group via amidination using amidine hydrochloride salts.

The reaction conditions are optimized to maximize yield and purity, with careful choice of solvent and base critical to success. The methods reported show reproducibility and scalability suitable for research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves click chemistry for pyrazole ring formation, using sodium azide or similar reagents to facilitate cyclization . Solvent selection (e.g., N,N-dimethylacetamide) and catalysts (e.g., potassium carbonate) are critical for yield optimization. Purification via silica gel chromatography is recommended to achieve >95% purity, as demonstrated in analogous pyrazole syntheses . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, particularly the fluoroethyl group and pyridinyl moiety . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., 97.34% purity reported in related compounds) ensures batch consistency .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–10) and thermal stress (25–60°C). Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts. For example, pyrazole analogs with fluorinated side chains show sensitivity to alkaline conditions, requiring inert storage atmospheres .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity or serum concentration). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized controls. Cross-reference with structurally similar compounds, such as pyrazole-carboximidamides showing anti-inflammatory activity in murine models .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer : Systematically modify the pyridinyl substituent (e.g., electron-withdrawing groups) and fluoroethyl chain length. Use molecular docking to predict binding interactions with target proteins (e.g., kinases or GPCRs). For instance, trifluoromethyl pyrazole derivatives exhibit enhanced metabolic stability, suggesting similar optimization for this compound .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer : Rodent models are preferred for preliminary ADME studies. Administer the compound intravenously and orally to calculate bioavailability. Monitor plasma half-life and tissue distribution via LC-MS/MS. Toxicity screening should include hepatic/kidney function markers and histopathology, as pyrazole derivatives often accumulate in these organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.